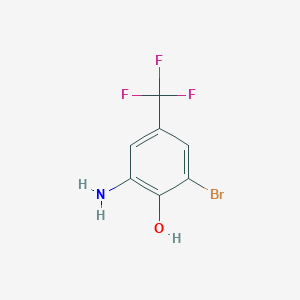

3-Amino-5-bromo-4-hydroxybenzotrifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-bromo-4-hydroxybenzotrifluoride is an organic compound with the molecular formula C7H5BrF3NO It is a derivative of benzotrifluoride, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-hydroxybenzotrifluoride typically involves multi-step organic reactions. One common method is the bromination of 4-hydroxybenzotrifluoride, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-bromo-4-hydroxybenzotrifluoride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromo group can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The presence of the trifluoromethyl group in 3-amino-5-bromo-4-hydroxybenzotrifluoride enhances its lipophilicity and biological activity, making it a valuable candidate in medicinal chemistry. Here are some specific applications:

- Drug Development : The compound has shown potential as a precursor for novel drug candidates with improved efficacy against diseases. Its structural characteristics may lead to enhanced interactions with biological targets, thereby increasing potency and selectivity .

- Trifluoromethyl Group in Drug Design : The incorporation of trifluoromethyl groups into drug molecules has been associated with improved pharmacokinetic properties. For instance, studies have indicated that compounds containing this group can exhibit increased potency in inhibiting certain biological pathways, such as serotonin uptake and reverse transcriptase enzyme inhibition .

Agrochemical Applications

This compound may also find applications in the agrochemical sector:

- Herbicide Development : Its unique structure can serve as an intermediate in the synthesis of herbicides. The bromine atom and the trifluoromethyl group contribute to the herbicidal activity by enhancing the compound's interaction with plant biochemical pathways .

Material Science Applications

The compound's distinctive chemical properties make it suitable for various applications in material science:

- Fluorinated Building Blocks : this compound can be utilized as a building block in the synthesis of fluorinated materials. These materials often exhibit enhanced thermal stability and chemical resistance, making them valuable in coatings and polymer industries .

Case Studies and Research Findings

Several studies have explored the potential applications of compounds similar to this compound, highlighting its versatility:

Mecanismo De Acción

The mechanism by which 3-Amino-5-bromo-4-hydroxybenzotrifluoride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-5-bromobenzotrifluoride: Lacks the hydroxy group, making it less versatile in certain reactions.

4-Amino-3-bromobenzotrifluoride: The position of the amino and bromo groups is different, affecting its reactivity and applications.

3-Nitro-5-bromobenzotrifluoride: Contains a nitro group instead of an amino group, leading to different chemical properties and uses.

Uniqueness

3-Amino-5-bromo-4-hydroxybenzotrifluoride is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and applications. The presence of the hydroxy group, in particular, provides additional sites for chemical reactions, enhancing its utility in organic synthesis and pharmaceutical development.

Actividad Biológica

3-Amino-5-bromo-4-hydroxybenzotrifluoride (ABHT) is a significant compound in medicinal chemistry, particularly due to its unique structural properties and potential biological activities. This article explores the biological activity of ABHT, focusing on its pharmacological effects, mechanisms of action, and applications in various fields.

ABHT is an organic compound characterized by the presence of an amino group, a bromine atom, and a hydroxyl group on a benzene ring substituted with trifluoromethyl groups. Its chemical formula is C₇H₅BrF₃NO, with a molecular weight of approximately 164.02 g/mol. The trifluoromethyl group enhances lipophilicity, which is crucial for its biological activity.

1. Anti-inflammatory Properties

Research indicates that compounds similar to ABHT exhibit anti-inflammatory effects. For instance, studies on related benzotrifluoride derivatives have shown their ability to inhibit pro-inflammatory cytokines in activated microglial cells. These findings suggest that ABHT may possess similar anti-inflammatory properties by modulating the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

2. Enzymatic Inhibition

ABHT has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The presence of the trifluoromethyl group allows for enhanced interaction with enzymatic targets, potentially leading to the inhibition of specific enzymes involved in various biochemical pathways . This property makes it a candidate for further research in drug development.

The mechanism of action for ABHT likely involves its interaction with molecular targets such as enzymes or receptors. The lipophilicity imparted by the trifluoromethyl group facilitates penetration through biological membranes, allowing it to bind effectively to active sites of enzymes . This binding can modulate biochemical pathways, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological potential of compounds related to ABHT:

- Anti-inflammatory Effects : A study demonstrated that benzotrifluoride derivatives could significantly reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating potential neuroprotective effects .

- Enzymatic Studies : Research has shown that fluorinated compounds can enhance the potency of inhibitors targeting serotonin uptake and other enzymatic processes due to their unique structural properties .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to ABHT:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-5-fluoro-4-hydroxybenzotrifluoride | Contains a fluorine atom | Potentially different anti-inflammatory properties due to fluorine effects |

| 4-Hydroxy-3-bromo-benzotrifluoride | Hydroxyl group at a different position | Varied reactivity patterns influencing biological activity |

| 3-Nitro-5-bromo-4-hydroxybenzotrifluoride | Contains a nitro group | Higher reactivity and potential anticancer activity due to electron-withdrawing nature |

Propiedades

IUPAC Name |

2-amino-6-bromo-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCXCDZBLATVKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.